N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by its unique structure, which includes benzoyl and carboxamide functional groups attached to the benzofuran core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxybenzonitrile with bromoethanone derivatives to form 2-benzoyl-1-benzofuran-3-amine. This intermediate is then treated with acetic anhydride or ethyl chloroformate to yield the corresponding N-acetyl or N-ethoxycarbonyl derivatives. These N-activated compounds are further alkylated with ethyl bromoacetate to provide ethyl N-acetyl-N-(2-benzoyl-1-benzofuran-3-yl)glycinate and ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-ethoxycarbonylglycinate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)acetamide: This compound shares a similar benzofuran core but has an acetamide group instead of a carboxamide group.
N-(2-benzoyl-1-benzofuran-3-yl)butanamide: Similar in structure but with a butanamide group, this compound may have different chemical and biological properties.
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H17NO4 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H17NO4/c1-15-17-11-5-7-13-19(17)29-23(15)25(28)26-21-18-12-6-8-14-20(18)30-24(21)22(27)16-9-3-2-4-10-16/h2-14H,1H3,(H,26,28) |
InChI Key |
PWRSNFVZYCCZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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